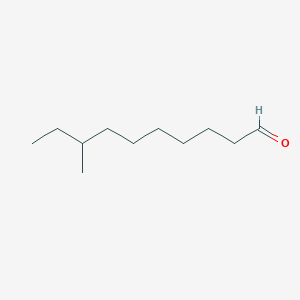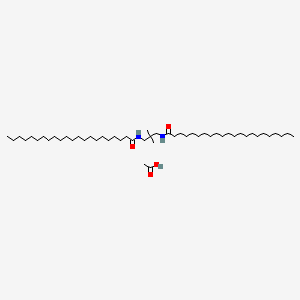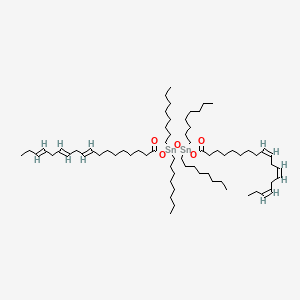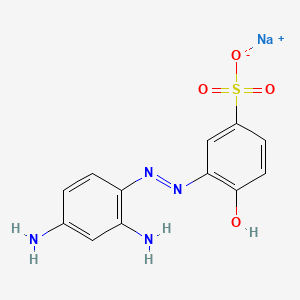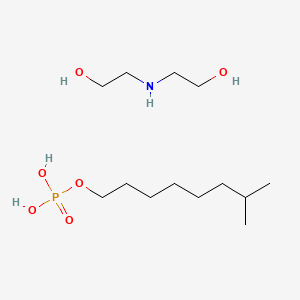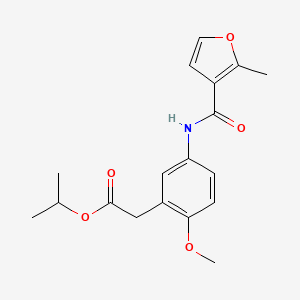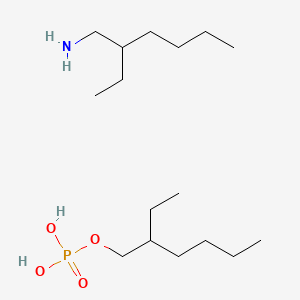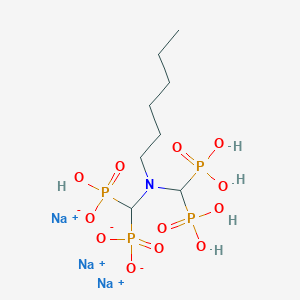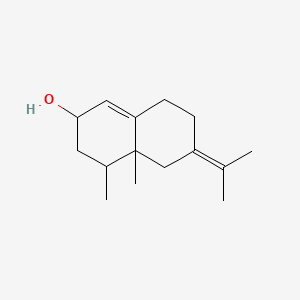![molecular formula C14H6N2O6 B12690157 2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran CAS No. 111257-93-3](/img/structure/B12690157.png)
2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dinitro-1benzofuro6,5-ebenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a benzene ring fused to a furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 2,8-dinitro-1benzofuro6,5-ebenzofuran involves several steps. One common method is the electrophilic nitration of benzofuran derivatives. This process typically uses a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) at controlled temperatures to introduce nitro groups at specific positions on the benzofuran ring . Industrial production methods may involve large-scale nitration reactions using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
2,8-dinitro-1benzofuro6,5-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,8-dinitro-1benzofuro6,5-ebenzofuran has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, such as developing new drugs for treating infections or cancer.
Mechanism of Action
The mechanism of action of 2,8-dinitro-1benzofuro6,5-ebenzofuran involves its interaction with specific molecular targets. The nitro groups on the benzofuran ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to cell death, making the compound effective against certain types of cancer cells . Additionally, the compound may inhibit specific enzymes or proteins involved in bacterial growth, contributing to its antibacterial properties .
Comparison with Similar Compounds
2,8-dinitro-1benzofuro6,5-ebenzofuran can be compared with other benzofuran derivatives, such as:
2-nitrobenzofuran: Known for its antimicrobial activity against Helicobacter pylori.
5-nitrobenzofuran: Exhibits strong mutagenic properties and is used in studies related to genotoxicity.
Benzofuro[3,2-b]pyridine: Synthesized through annulation reactions and studied for its potential therapeutic applications.
The uniqueness of 2,8-dinitro-1benzofuro6,5-ebenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
111257-93-3 |
|---|---|
Molecular Formula |
C14H6N2O6 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran |
InChI |
InChI=1S/C14H6N2O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H |
InChI Key |
GFPYASSZYKIUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=CC4=C(C=C31)C=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


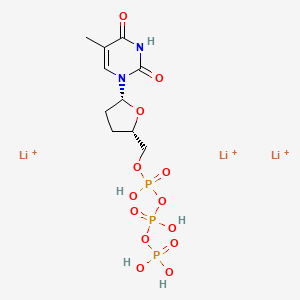
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)

